Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

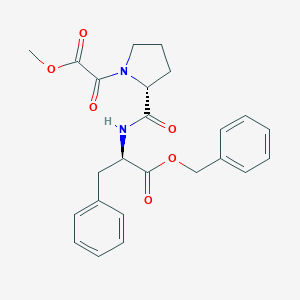

benzyl (2R)-2-[[(2R)-1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27)/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPXNIBWDJBVFH-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926550 | |

| Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129988-00-7 | |

| Record name | N-(1-(Methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129988007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(Benzyloxy)-1-oxo-3-phenylpropan-2-yl]-1-[methoxy(oxo)acetyl]pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-(METHOXYOXOACETYL)-D-PROLYL)-D-PHENYLALANINE, PHENYLMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM571Y8CIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl: An HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl is a dipeptide derivative that has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). Its mechanism of action involves the disruption of the initial and critical step of viral entry into host cells: the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on T-cells. This technical guide provides a comprehensive overview of the known chemical properties, biological activity, and the mechanism of action of this compound, compiling available data to support further research and development in the field of antiretroviral therapy.

Chemical Properties

This compound, also known by its systematic name N-[1-(methoxyoxoacetyl)-D-prolyl]-D-phenylalanine phenylmethyl ester, is a synthetic dipeptide. While exhaustive experimental data on its physicochemical properties are not widely published, the fundamental chemical identifiers and characteristics are summarized below.

| Property | Value |

| CAS Number | 129988-00-7[1] |

| Molecular Formula | C₂₄H₂₆N₂O₆[1] |

| Molecular Weight | 438.48 g/mol [1] |

| Synonyms | D-Phenylalanine, N-[1-(methoxyoxoacetyl)-D-prolyl]-, phenylmethyl ester; benzyl (2-methoxy-2-oxoacetyl)-D-prolyl-D-phenylalaninate[1] |

| Appearance | Not specified in available literature. |

| Melting Point | Not specified in available literature. |

| Boiling Point | Not specified in available literature. |

| Solubility | Not specified in available literature. |

| Storage Conditions | Recommended storage at 2-8°C in a refrigerator[1]. |

Biological Activity and Mechanism of Action

This compound is characterized as an HIV-1 entry inhibitor. Its primary target is the viral envelope glycoprotein gp120. The entry of HIV-1 into a host T-cell is a multi-step process initiated by the binding of gp120 to the CD4 receptor on the cell surface. This interaction triggers conformational changes in gp120, enabling it to subsequently bind to a coreceptor (either CCR5 or CXCR4), which ultimately leads to the fusion of the viral and cellular membranes.

This compound exerts its antiviral effect by specifically interacting with gp120, thereby blocking its ability to bind to the CD4 receptor. This inhibition at the initial stage of the viral lifecycle effectively prevents the subsequent steps of viral entry and, as a result, preserves the function of CD4-dependent T-cells.

Signaling Pathway of HIV-1 Entry and Inhibition

The following diagram illustrates the key steps of HIV-1 entry and the point of inhibition by this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, a notable dipeptide derivative, has garnered significant attention within the scientific community for its biological activities, particularly as an inhibitor of the HIV-1 gp120 glycoprotein. This technical guide provides a comprehensive elucidation of its structure, supported by a summary of key data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers engaged in peptide chemistry, drug discovery, and virology.

Molecular Structure and Properties

This compound is chemically defined as N-(methoxycarbonylacetyl)-D-prolyl-D-phenylalanine benzyl ester. Its structure comprises a D-proline residue linked to a D-phenylalanine benzyl ester, with the N-terminus of the proline acylated with a carbomethoxycarbonyl group.

Chemical Identifiers:

The precise three-dimensional arrangement of its constituent atoms is critical to its biological function, enabling it to interact with specific binding sites on viral proteins.

Spectroscopic and Physicochemical Data

While specific quantitative spectroscopic data from primary literature remains elusive in publicly accessible domains, the following table outlines the types of data that would be essential for the complete structural confirmation and characterization of this compound.

| Analytical Technique | Parameter | Expected Observations/Data |

| ¹H NMR (Proton NMR) | Chemical Shift (δ), Coupling Constant (J) | Signals corresponding to the protons of the D-proline and D-phenylalanine residues, the benzyl ester, and the carbomethoxycarbonyl group. The chemical shifts and coupling patterns would confirm the connectivity and stereochemistry of the molecule. |

| ¹³C NMR (Carbon-13 NMR) | Chemical Shift (δ) | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the peptide bonds, ester, and carbomethoxycarbonyl group, as well as the aromatic carbons of the phenylalanine and benzyl groups, and the aliphatic carbons of the proline ring. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | A molecular ion peak corresponding to the exact mass of the molecule ([M+H]⁺, [M+Na]⁺, etc.) would confirm the molecular formula. Fragmentation patterns (MS/MS) would provide further structural information about the peptide sequence. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide, ester, and carbomethoxycarbonyl), C-O stretching, and aromatic C-H and C=C stretching, confirming the presence of these functional groups. |

| High-Performance Liquid Chromatography (HPLC) | Retention Time (t_R), Purity (%) | A single major peak would indicate the purity of the compound. The retention time is a characteristic property under specific chromatographic conditions. |

| Melting Point (°C) | Melting Range | A sharp melting point range would be indicative of a pure crystalline solid. |

| Optical Rotation ([α]_D) | Specific Rotation | The specific rotation would confirm the overall chirality of the molecule, resulting from the D-configuration of the proline and phenylalanine residues. |

Experimental Protocols

The synthesis of this compound follows standard solution-phase peptide synthesis methodologies. The following is a generalized protocol based on common practices in peptide chemistry.

1. Synthesis of Carbomethoxycarbonyl-D-Proline:

-

Materials: D-Proline, methyl malonyl chloride (or a similar acylating agent), a suitable base (e.g., triethylamine or sodium bicarbonate), and an appropriate solvent (e.g., dichloromethane or a biphasic system).

-

Procedure:

-

D-Proline is dissolved in an aqueous solution of the base.

-

The solution is cooled in an ice bath.

-

Methyl malonyl chloride, dissolved in an organic solvent, is added dropwise to the stirred D-proline solution.

-

The reaction is allowed to proceed for several hours at room temperature.

-

The product, Carbomethoxycarbonyl-D-Proline, is extracted into an organic solvent after acidification of the aqueous layer.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the product.

-

2. Synthesis of D-Phenylalanine Benzyl Ester Hydrochloride:

-

Materials: D-Phenylalanine, benzyl alcohol, thionyl chloride or hydrogen chloride gas.

-

Procedure:

-

D-Phenylalanine is suspended in benzyl alcohol.

-

The mixture is cooled, and thionyl chloride is added dropwise (or HCl gas is bubbled through).

-

The reaction mixture is heated to facilitate esterification.

-

The excess benzyl alcohol is removed under vacuum.

-

The resulting D-Phenylalanine benzyl ester hydrochloride is precipitated and collected.

-

3. Coupling of Carbomethoxycarbonyl-D-Proline and D-Phenylalanine Benzyl Ester:

-

Materials: Carbomethoxycarbonyl-D-Proline, D-Phenylalanine benzyl ester hydrochloride, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), an activating agent (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)), a base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA)), and a suitable solvent (e.g., dichloromethane or dimethylformamide).

-

Procedure:

-

Carbomethoxycarbonyl-D-Proline, D-Phenylalanine benzyl ester hydrochloride, and the activating agent are dissolved in the solvent.

-

The solution is cooled in an ice bath.

-

The base is added to neutralize the hydrochloride salt.

-

The coupling agent is added to the reaction mixture.

-

The reaction is stirred overnight at room temperature.

-

The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

The filtrate is washed successively with dilute acid, dilute base, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel.

-

4. Final Product Characterization:

The purified this compound is then characterized using the analytical techniques outlined in the data table above to confirm its structure and purity.

Logical Workflow for Synthesis and Characterization

Caption: Synthetic and analytical workflow for this compound.

Biological Activity and Signaling Pathway Interaction

This compound functions as an HIV-1 entry inhibitor. It is reported to interact with the viral envelope glycoprotein gp120. This interaction sterically hinders the binding of gp120 to the CD4 receptor on the surface of T-helper cells, which is the initial and critical step for viral entry into the host cell. By blocking this interaction, the dipeptide derivative effectively prevents the subsequent conformational changes in the viral envelope proteins that are necessary for membrane fusion and viral genome entry.

Caption: Mechanism of HIV-1 entry inhibition by this compound.

Conclusion

References

In-Depth Technical Guide: Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl (CAS Number 129988-00-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, also identified by CAS number 129988-00-7, is a dipeptide derivative recognized for its activity as a human immunodeficiency virus type 1 (HIV-1) inhibitor.[1] This technical guide synthesizes the available information regarding its mechanism of action, chemical properties, and the experimental context for its evaluation. The primary mode of antiviral activity for this class of compounds involves the disruption of the initial and critical step of HIV-1 entry into host cells: the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on T cells.[1] While specific quantitative data and detailed experimental protocols from seminal studies were not fully accessible in publicly available literature, this guide provides a framework based on established methodologies in the field.

Chemical and Physical Properties

A summary of the basic chemical data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 129988-00-7 | [1] |

| Molecular Formula | C₂₄H₂₆N₂O₆ | |

| Molecular Weight | 438.48 g/mol | |

| Synonyms | N-(1-(methoxyoxoacetyl)-D-prolyl)-D-phenylalanine, phenylmethyl ester; benzyl (2-methoxy-2-oxoacetyl)-D-prolyl-D-phenylalaninate | |

| Class | Peptide Derivative | [1] |

Mechanism of Action: HIV-1 Entry Inhibition

This compound functions as an HIV-1 entry inhibitor by targeting the viral envelope glycoprotein gp120.[1] This interaction sterically hinders or allosterically modulates gp120, preventing its attachment to the primary host cell receptor, CD4.[1] By blocking this initial binding event, the compound effectively neutralizes the virus before it can engage co-receptors (CXCR4 or CCR5) and initiate the conformational changes required for membrane fusion and subsequent viral entry. This targeted action preserves the function of CD4-dependent T cells, which are crucial for a healthy immune response.[1]

Signaling Pathway and Inhibition

The following diagram illustrates the key steps of HIV-1 gp120-mediated cell entry and the point of intervention for this compound.

Caption: HIV-1 entry pathway and the inhibitory mechanism of the compound.

Experimental Protocols

Detailed, specific protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature. However, this section outlines generalized, standard methodologies for synthesizing similar peptide-based compounds and for assessing their efficacy as HIV-1 entry inhibitors.

General Synthesis of Dipeptide Derivatives

The synthesis of dipeptide derivatives like this compound typically follows standard solution-phase or solid-phase peptide synthesis (SPPS) protocols. A plausible solution-phase approach is outlined below.

Materials:

-

D-Proline

-

D-Phenylalanine benzyl ester (D-Phe-OBzl)

-

Methyl oxalyl chloride

-

Coupling agents (e.g., DCC/HOBt or HATU)

-

Protecting groups (e.g., Boc or Fmoc)

-

Appropriate solvents (e.g., DMF, DCM)

-

Bases (e.g., DIEA)

Methodology:

-

Protection: Protect the N-terminus of D-Proline, for example, with a Boc group.

-

Coupling: Couple the Boc-D-Proline to D-Phenylalanine benzyl ester using a standard coupling agent like DCC (dicyclohexylcarbodiimide) and an additive like HOBt (1-hydroxybenzotriazole) to form the dipeptide Boc-D-Pro-D-Phe-OBzl.

-

Deprotection: Remove the N-terminal Boc protecting group using an acid such as trifluoroacetic acid (TFA).

-

Acylation: Acylate the newly freed N-terminus of the dipeptide with methyl oxalyl chloride in the presence of a non-nucleophilic base (e.g., DIEA) to yield the final product, this compound.

-

Purification and Characterization: Purify the final compound using column chromatography or HPLC. Characterize the structure and purity using techniques such as NMR spectroscopy and mass spectrometry.

Generalized gp120-CD4 Binding Assay (ELISA-based)

This assay is a common method to screen for inhibitors of the gp120-CD4 interaction.

Materials:

-

Recombinant gp120 protein

-

Recombinant soluble CD4 (sCD4)

-

High-binding 96-well microplates

-

Test compound (this compound)

-

Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Wash and blocking buffers

Methodology:

-

Coating: Immobilize recombinant gp120 onto the wells of a 96-well plate and incubate overnight at 4°C.

-

Washing and Blocking: Wash the wells to remove unbound gp120 and add a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding.

-

Inhibitor Incubation: Add serial dilutions of the test compound to the wells.

-

CD4 Binding: Add a constant concentration of soluble CD4 to the wells and incubate to allow binding to the immobilized gp120.

-

Detection: Wash the wells and add an enzyme-linked anti-CD4 antibody. After incubation and a final wash, add the enzyme substrate.

-

Data Analysis: Measure the absorbance using a plate reader. The signal intensity is proportional to the amount of CD4 bound to gp120. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to block 50% of the gp120-CD4 binding.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of an HIV-1 entry inhibitor.

References

An In-depth Technical Guide to the Synthesis of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl. The synthesis involves a strategic application of protecting groups and coupling agents to ensure high yield and purity of the target molecule. This document details the necessary starting materials, a step-by-step experimental protocol, and a summary of expected quantitative data.

The synthesis of this dipeptide is a multi-step process that begins with the protection of the individual amino acid building blocks, D-Proline and D-Phenylalanine. The N-terminus of D-Proline is protected with a carbomethoxycarbonyl group, while the C-terminus of D-Phenylalanine is protected as a benzyl ester (OBzl). These protected amino acids are then coupled to form the dipeptide.

Experimental Protocols

The synthesis of this compound can be broken down into three key stages:

-

Protection of D-Phenylalanine as D-Phenylalanine Benzyl Ester (D-Phe-OBzl)

-

Protection of D-Proline with a Carbomethoxycarbonyl Group (Moc-D-Pro-OH)

-

Coupling of Moc-D-Pro-OH and D-Phe-OBzl to Yield this compound

Protocol 1: Synthesis of D-Phenylalanine Benzyl Ester Tosylate

This procedure is adapted from a general method for the preparation of amino acid benzyl esters.[1][2]

-

Materials:

-

D-Phenylalanine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Cyclohexane

-

Ethyl acetate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Methodology:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add D-Phenylalanine (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane (as the azeotroping solvent).

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting D-Phenylalanine is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate to the cooled mixture to precipitate the D-Phenylalanine benzyl ester tosylate salt.

-

Stir the suspension for 1 hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethyl acetate.

-

Dry the product under vacuum to yield D-Phenylalanine benzyl ester tosylate as a white solid.

-

Protocol 2: Synthesis of Carbomethoxycarbonyl-D-Proline (Moc-D-Pro-OH)

The carbomethoxycarbonyl group is introduced to the N-terminus of D-Proline.

-

Materials:

-

D-Proline

-

Methyl chloroformate

-

Sodium hydroxide (or other suitable base)

-

An appropriate solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane or acetone)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Methodology:

-

Dissolve D-Proline (1 equivalent) in an aqueous solution of sodium hydroxide at 0°C in a round-bottom flask.

-

Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C and keeping the solution basic by the concurrent addition of a sodium hydroxide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted methyl chloroformate.

-

Acidify the aqueous layer to a low pH (around 2-3) with a suitable acid (e.g., HCl), which will cause the product to precipitate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield Carbomethoxycarbonyl-D-Proline.

-

Protocol 3: Coupling of Moc-D-Pro-OH with D-Phe-OBzl

This final step involves the formation of the peptide bond.

-

Materials:

-

Carbomethoxycarbonyl-D-Proline (Moc-D-Pro-OH)

-

D-Phenylalanine benzyl ester tosylate (D-Phe-OBzl)

-

A coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

An appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Methodology:

-

Dissolve Carbomethoxycarbonyl-D-Proline (1 equivalent) and D-Phenylalanine benzyl ester tosylate (1 equivalent) in the chosen aprotic solvent in a round-bottom flask.

-

Add the base (2 equivalents) to neutralize the tosylate salt.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add the coupling agent (1.1 equivalents) to the stirred solution. If DCC is used, a byproduct, dicyclohexylurea (DCU), will precipitate.

-

Allow the reaction to stir at 0°C for a few hours and then let it warm to room temperature and stir overnight.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, if DCC was used, filter off the precipitated DCU.

-

Work up the reaction mixture by washing with an acidic solution (e.g., dilute HCl) to remove excess base, followed by a basic solution (e.g., sodium bicarbonate) to remove unreacted Moc-D-Pro-OH, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (by HPLC) |

| D-Phe-OBzl Tosylate | C₂₃H₂₅NO₅S | 427.52 | 85-95% | >98% |

| Moc-D-Pro-OH | C₇H₁₁NO₄ | 173.17 | 80-90% | >98% |

| Moc-D-Pro-D-Phe-OBzl | C₂₃H₂₆N₂O₅ | 410.47 | 70-85% | >99% |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl: A Technical Guide for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, also known by its chemical name D-Phenylalanine, N-[1-(methoxyoxoacetyl)-D-prolyl]-, phenylmethyl ester, is a dipeptide derivative that serves as a valuable starting material in peptide synthesis. Its rigid D-proline residue and the aromatic D-phenylalanine make it a key building block for constructing peptides with specific conformational properties. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in drug discovery as an HIV-1 inhibitor.

Chemical and Physical Properties

This compound is a white to off-white solid. While specific quantitative data such as an exact melting point and optical rotation can vary between batches and suppliers, typical specifications are summarized below.

| Property | Value |

| CAS Number | 129988-00-7 |

| Molecular Formula | C24H26N2O6 |

| Molecular Weight | 438.48 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥95% |

| Storage | 2-8°C, protected from light and moisture |

Synthesis

The synthesis of this compound involves the coupling of two protected amino acid derivatives: Carbomethoxycarbonyl-D-proline and D-phenylalanine benzyl ester.

Synthetic Workflow

role of D-proline and D-phenylalanine in peptides

An In-depth Technical Guide on the Role of D-Proline and D-Phenylalanine in Peptides

Introduction

Peptides have emerged as highly specific and potent therapeutic agents, yet their clinical utility is often hampered by poor metabolic stability and low bioavailability.[1][2] A primary reason for this is their susceptibility to rapid degradation by endogenous proteases, which are stereospecific for L-amino acids.[1][3][4] A powerful strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, particularly D-amino acids, the enantiomers of their natural L-counterparts.[1][5]

This guide focuses on the pivotal roles of two specific D-amino acids, D-proline and D-phenylalanine , in peptide-based drug design and development. The inclusion of these residues can profoundly influence a peptide's three-dimensional structure, resistance to enzymatic hydrolysis, and interaction with biological targets.[3][6][7] We will explore the structural and functional consequences of their incorporation, provide detailed experimental protocols for synthesis and evaluation, and present quantitative data to guide researchers in the rational design of next-generation peptide therapeutics.

The Core Advantage of D-Amino Acid Incorporation

The fundamental benefit of substituting L-amino acids with their D-enantiomers stems from stereochemistry. Proteases, the enzymes responsible for peptide breakdown, have active sites that are exquisitely evolved to recognize and bind L-amino acid sequences.[8] The introduction of a D-amino acid disrupts this recognition, rendering the peptide bond resistant to cleavage.[4][5] This enhanced enzymatic stability directly translates to a longer biological half-life, a critical attribute for any drug candidate.[4][9]

Beyond simple steric hindrance of proteases, D-amino acids serve as powerful tools for conformational control. The specific stereochemistry at the α-carbon dictates the accessible backbone dihedral angles (φ, ψ), thereby influencing the formation of secondary structures like helices, sheets, and turns.[10][11]

The Role of D-Proline: The "Turn-Inducer"

D-proline is unique due to its cyclic side chain, which is fused to the backbone amine. This inherent rigidity restricts the peptide backbone conformation.[12][13]

3.1 Impact on Peptide Conformation The incorporation of D-proline significantly influences the peptide's secondary structure. It is a potent inducer of specific turn conformations, particularly β-turns.[14] This is because the fixed ring structure and D-configuration favor backbone angles that initiate a reversal of the polypeptide chain.[13][14] The ability to precisely control the peptide's fold is crucial, as the three-dimensional shape often dictates its binding affinity and specificity for a biological target.[3] Furthermore, the cis/trans isomerization of the peptide bond preceding a proline residue is a key factor in protein folding and function; D-proline can alter this equilibrium, providing another layer of conformational control.[12][15][16]

3.2 Enhancing Stability and Bioactivity By inducing specific, stable conformations, D-proline can pre-organize a peptide into its bioactive shape, potentially leading to enhanced binding affinity for its target receptor or enzyme.[3][17] This conformational constraint, combined with inherent resistance to many proteases, makes D-proline a valuable building block in designing robust and potent peptide drugs.[18][19]

The Role of D-Phenylalanine: Enhancing Stability and Receptor Interaction

D-phenylalanine combines the proteolytic resistance of a D-amino acid with the physicochemical properties of a bulky, aromatic side chain.

4.1 Impact on Stability and Half-Life The substitution of an L-amino acid with D-phenylalanine is a widely used strategy to increase a peptide's half-life.[20][21] The D-configuration provides robust protection against enzymatic degradation, while the phenyl group can participate in favorable hydrophobic and π-stacking interactions that stabilize the peptide structure.[8][22] This enhanced stability is a key factor in improving the pharmacokinetic profile of peptide therapeutics.[21]

4.2 Modulating Receptor Interactions The aromatic side chain of phenylalanine is often critical for receptor recognition and binding.[22] Introducing D-phenylalanine can significantly alter these interactions. In some cases, the altered stereochemistry can lead to improved binding affinity compared to the L-counterpart.[7] For example, the introduction of D-phenylalanine into gonadotropin-releasing hormone (GnRH) peptides was shown to enhance their receptor binding affinities.[7] This makes D-phenylalanine a key residue for optimizing the potency of peptide agonists and antagonists targeting G-protein coupled receptors (GPCRs) and other cell surface targets.[8][20]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of D-amino acid substitution on peptide stability and biological activity.

Table 1: Impact of D-Amino Acid Substitution on Peptide Stability

| Peptide Derivative | D-Amino Acid(s) | System | Stability Metric | Result | Reference |

|---|---|---|---|---|---|

| Oxytocin Analogue (Linear) | D-Tyr, D-Ile, D-Leu | Human Colon Model | % Remaining at 1.5 h | 58.2% improvement vs. native | [23] |

| Oxytocin Analogue (Cyclic) | D-Tyr, D-Ile, D-Leu | Human Colon Model | % Remaining at 1.5 h | 79.1% improvement vs. native | [23] |

| KKVVFKVKFKK Analogue | Various D-substitutions | Serum | General Observation | Greatly improved stability |[6] |

Table 2: Effect of D-Amino Acid Substitution on Biological Activity

| Peptide Derivative | D-Amino Acid | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| DOTA-Ahx-(D-Lys⁶-GnRH) | None | GnRH Receptor | Binding Affinity (IC₅₀) | 36.1 nM | [7] |

| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | D-Phe | GnRH Receptor | Binding Affinity (IC₅₀) | 16.3 nM | [7] |

| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | D-Phe | GnRH Receptor | Binding Affinity (IC₅₀) | 7.6 nM |[7] |

Experimental Protocols

6.1 Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol describes the standard Fmoc/tBu strategy for synthesizing peptides containing D-proline or D-phenylalanine.[5][20]

-

1. Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

2. First Amino Acid Coupling: Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

3. Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.

-

4. Subsequent Amino Acid Coupling: Sequentially couple the remaining amino acids, including the desired Fmoc-protected D-proline or D-phenylalanine, using the same coupling and deprotection steps. Ensure complete coupling at each step using a colorimetric test (e.g., Kaiser test).

-

5. Cleavage and Deprotection: Once the sequence is complete, wash the resin thoroughly. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).[20]

-

6. Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash several times.[20] Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[20][24]

-

7. Analysis: Confirm the purity and identity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-MS).[2][24]

6.2 In Vitro Peptide Stability Assay in Human Plasma

This protocol assesses the proteolytic stability of a peptide in a biologically relevant medium.[2][8]

-

1. Peptide Incubation: Prepare a stock solution of the purified peptide. Incubate the peptide at a final concentration (e.g., 10 µM) in 80% human plasma in phosphate-buffered saline (PBS) at 37°C.[8]

-

2. Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

3. Quenching Reaction: Immediately stop enzymatic degradation in each aliquot by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA) or ice-cold acetonitrile (ACN), to precipitate the plasma proteins.[2][8]

-

4. Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and any degradation fragments.

-

5. HPLC/LC-MS Analysis: Analyze the supernatant using RP-HPLC or LC-MS.[25] Monitor the disappearance of the parent peptide peak over time.

-

6. Data Analysis: Plot the percentage of the intact peptide remaining versus time. Calculate the peptide's half-life (t₁/₂) from the degradation curve.

6.3 Receptor Binding Assay (Competitive ELISA-based)

This protocol determines the ability of a peptide to bind to a specific receptor.[26]

-

1. Plate Coating: Coat a 96-well microplate with the target receptor or a receptor-binding protein and incubate overnight. Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk solution).

-

2. Competitive Binding: Add a constant concentration of a labeled (e.g., biotinylated) standard peptide known to bind the receptor to each well. Simultaneously add serial dilutions of the unlabeled test peptide (containing D-proline or D-phenylalanine).

-

3. Incubation and Washing: Incubate the plate to allow competitive binding to reach equilibrium. Wash the plate multiple times to remove unbound peptides.

-

4. Detection: Add a conjugated enzyme (e.g., streptavidin-HRP for a biotinylated ligand) and incubate. After another wash, add a chromogenic substrate (e.g., TMB).

-

5. Measurement and Analysis: Stop the reaction and measure the absorbance using a microplate reader. The signal will be inversely proportional to the binding of the test peptide. Plot the absorbance against the logarithm of the test peptide concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the labeled peptide's binding).[26]

Visualizations

// Edges to form the chain N -> AA1 [color="#5F6368"]; AA1 -> DPro [color="#5F6368"]; DPro -> AA3 [color="#5F6368"]; AA3 -> C [color="#5F6368"];

// Edge representing the turn edge [style=dashed, color="#34A853", constraint=false]; AA1 -> AA3 [label=" β-Turn Induced", fontcolor="#34A853"]; } end_dot Caption: The rigid structure of D-proline induces a β-turn conformation in the peptide backbone.

// Receptor receptor [label="Receptor\nBinding Pocket", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", height=2, width=2];

// Peptide peptide [label="Peptide Ligand", fillcolor="#F1F3F4", fontcolor="#202124"];

// D-Phe residue dphe [label="D-Phe", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge from peptide to D-Phe peptide -> dphe [style=invis];

// Interaction edge [penwidth=2, color="#EA4335", style=dashed, label=" Enhanced Binding\n(Affinity)", fontcolor="#EA4335"]; dphe -> receptor;

// Signaling receptor -> signaling [label="Downstream\nSignaling", penwidth=2, color="#5F6368", style=solid]; signaling [label="Biological Response", fillcolor="#FEF7E0", fontcolor="#202124"]; } end_dot Caption: D-phenylalanine can enhance peptide-receptor binding, modulating biological signaling.

Conclusion

The strategic incorporation of D-proline and D-phenylalanine is a cornerstone of modern peptide drug design. These D-amino acids provide a dual benefit: they significantly enhance proteolytic stability, thereby increasing the peptide's in vivo half-life, and they offer precise control over the peptide's three-dimensional conformation.[1][3][4] D-proline is an invaluable tool for inducing specific structural motifs like β-turns, while D-phenylalanine can be used to both stabilize the peptide and optimize critical interactions with biological targets.[7][14] A thorough understanding of their structural and functional roles, supported by robust experimental validation, empowers researchers to rationally design peptide therapeutics with improved drug-like properties.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. lifetein.com [lifetein.com]

- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. D-Peptide - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 10. d-nb.info [d-nb.info]

- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifetein.com [lifetein.com]

- 15. Proline Derivatives and Analogs [sigmaaldrich.com]

- 16. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 17. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

- 19. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Carbomethoxycarbonyl (Cbz) Protecting Group in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The carbomethoxycarbonyl (Cbz or Z) group, a cornerstone in peptide chemistry, has been an indispensable tool for amine protection since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1][2] Its stability under a range of conditions and the diverse methods available for its removal have solidified its role in the synthesis of peptides and other complex organic molecules.[3][4] This technical guide provides a comprehensive overview of the Cbz protecting group, including its introduction, stability, and deprotection, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Introduction to the Cbz Protecting Group

The Cbz group is a benzyloxycarbonyl moiety used to protect amines as carbamates.[5] This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus of amino acids during peptide bond formation.[6][7] The introduction of the Cbz group can also facilitate the crystallization and purification of the protected product due to its enhanced stability.[8]

The Cbz group is orthogonal to other common amine protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).[5][9] It is stable to the acidic conditions used for Boc deprotection and the basic conditions required for Fmoc cleavage, allowing for selective deprotection in intricate synthetic routes.[10]

Introduction of the Cbz Group (Protection)

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8] Other reagents, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) and dibenzyl dicarbonate (Cbz₂O), can also be employed.[5][11]

Logical Workflow for Cbz Protection of an Amino Acid:

Caption: Logical workflow for the Cbz protection of an amino acid.

The efficiency of Cbz protection is influenced by the choice of reagents, solvent, pH, and temperature. The following table summarizes quantitative data from various protocols.

| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Various aliphatic and aromatic amines | Cbz-Cl | - | Water | 0.03-0.17 | 90-98 | [12] |

| Aliphatic and aromatic amines | Cbz-Cl | - | PEG-400 | 0.08-1 | 90-98 | [13] |

| Generic Amino Acid | Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 20 | 90 | [5] |

| Various amines | Cbz-Cl | - | PEG-600 | 0.17-2.5 | 85-98 | [14] |

Stability of the Cbz Group

The Cbz group is known for its stability under a variety of conditions, which is a key advantage in multi-step synthesis.[4]

-

Stable to:

-

Labile to:

Removal of the Cbz Group (Deprotection)

The selective cleavage of the Cbz group is a critical step. The choice of deprotection method depends on the presence of other functional groups in the molecule.[10]

Decision-Making Workflow for Cbz Deprotection:

Caption: Decision-making workflow for Cbz deprotection.

The following table provides a comparative overview of different Cbz deprotection methods.

| Method | Reagents | Solvent | Time | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | 40 h (at 60°C) | - | [5] |

| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | - | High | [3] |

| Transfer Hydrogenolysis | NaBH₄, 10% Pd/C | Methanol | 5-30 min | 92-98 | [19] |

| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 20 min - few hours | - | [10] |

| Acidic Cleavage | AlCl₃ | HFIP | 2-16 h | High | [18] |

| Nucleophilic Attack | 2-Mercaptoethanol, K₃PO₄ | DMAc | 24 h (at 75°C) | - | [16] |

Orthogonality in Peptide Synthesis

A significant advantage of the Cbz group is its orthogonality with Boc and Fmoc protecting groups, which is fundamental in solid-phase peptide synthesis (SPPS).[6][9]

Orthogonality of Protecting Groups in SPPS:

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Experimental Protocols

This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate.

-

Materials:

-

Amino acid (1.0 eq)

-

Sodium bicarbonate (2.0 eq)

-

Tetrahydrofuran (THF) and Water (2:1)

-

Benzyl chloroformate (1.5 eq)

-

Ethyl acetate

-

Brine

-

Sodium sulfate

-

-

Procedure:

-

Dissolve the amino acid in a 2:1 mixture of THF and water, then add sodium bicarbonate.[11]

-

Cool the mixture to 0 °C in an ice bath.[11]

-

Slowly add benzyl chloroformate to the cooled solution.[11]

-

Dilute the reaction mixture with water and extract with ethyl acetate.[5]

-

Wash the combined organic layers with brine, dry over sodium sulfate, and filter.[5][11]

-

Concentrate the filtrate under reduced pressure to obtain the Cbz-protected amino acid.[5][11] A reported yield for this type of reaction is approximately 90%.[5]

-

This protocol outlines the removal of the Cbz group using catalytic hydrogenation with H₂ gas.

-

Materials:

-

Cbz-protected amine (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

-

Celite

-

-

Procedure:

-

Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol.[3]

-

Carefully add 10% Pd/C to the solution.[3]

-

Place the reaction mixture under a hydrogen atmosphere.[3]

-

Stir the reaction vigorously at room temperature.[3]

-

Monitor the reaction progress by TLC or LC-MS.[3]

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[3]

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

-

This protocol is for the acidic cleavage of the Cbz group.

-

Materials:

-

Cbz-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.[11]

-

Stir the resulting mixture at room temperature for 20 minutes to a few hours, monitoring by TLC.[10][11]

-

Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[10][11]

-

Isolate the precipitate by filtration.[10]

-

Conclusion

The carbomethoxycarbonyl protecting group remains a highly valuable tool in peptide chemistry and organic synthesis. Its ease of introduction, well-defined stability, and the variety of available deprotection methods, particularly its orthogonality to other common protecting groups, ensure its continued relevance. For researchers and drug development professionals, a thorough understanding of the Cbz group's characteristics and the associated experimental protocols is essential for the successful design and execution of complex synthetic strategies.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ijacskros.com [ijacskros.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

- 18. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

Benzyl Ester as a C-Terminal Protecting Group: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a comprehensive overview of the benzyl ester as a C-terminal protecting group, covering its introduction, stability, and cleavage. It further details experimental protocols and offers a comparative analysis against other common C-terminal protecting groups.

Introduction to Benzyl Ester Protection

The benzyl ester is a widely utilized protecting group for the C-terminal carboxylic acid in peptide synthesis, particularly within the framework of the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1] Its utility stems from its pronounced stability across a range of reaction conditions and the specific methods available for its selective removal.[1]

The primary role of the C-terminal protecting group is to prevent the free carboxylate from participating in undesirable side reactions, such as cyclization or oligomerization, during the stepwise elongation of the peptide chain. The benzyl ester fulfills this role effectively, remaining inert to the repetitive acidic conditions required for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA) and to the basic conditions sometimes employed for neutralization steps.[1] This orthogonality is a critical principle in successful peptide synthesis, ensuring the integrity of the C-terminus until the final deprotection step.[1]

Introduction of the Benzyl Ester Group (Esterification)

The formation of a C-terminal benzyl ester is a critical first step, often involving the esterification of the initial amino acid. Several methods have been developed for this purpose, with the choice of method often depending on the specific amino acid and the desired scale of the reaction.

A common and well-established method involves the direct esterification of an amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[2][3] To drive the reaction to completion, the water generated during the esterification is typically removed azeotropically using a Dean-Stark apparatus with a suitable solvent like cyclohexane.[2] While historically, solvents like benzene and carbon tetrachloride were used, they have been largely replaced by safer alternatives like cyclohexane to avoid toxicity and potential racemization issues.[2][3]

Alternative methods for benzyl ester synthesis include:

-

Palladium-catalyzed C-H acyloxylation: A direct benzylation of carboxylic acids with toluene.[4]

-

Dehydrative esterification: Using a 2,2'-biphenol-derived phosphoric acid catalyst.[4]

-

Solvent-free benzylation: Achieved under vacuum with p-toluenesulfonic acid as a catalyst.[4]

The following Graphviz diagram illustrates the general workflow for the esterification of an amino acid with benzyl alcohol.

Stability of the Benzyl Ester Group

The stability of the benzyl ester under various conditions is a key advantage, particularly in Boc-based SPPS. The following table summarizes its stability profile.

| Reagent/Condition | Stability of Benzyl Ester | Application in Peptide Synthesis |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Stable | N-terminal Boc group deprotection.[1] |

| Piperidine in Dimethylformamide (DMF) | Stable | N-terminal Fmoc group deprotection (relevant for comparing orthogonal strategies). |

| Diisopropylethylamine (DIEA) in DCM/DMF | Stable | Neutralization steps in SPPS.[1] |

| Standard Coupling Reagents (e.g., DIC/HOBt) | Stable | Peptide bond formation. |

| Strong Acids (e.g., HF, TFMSA) | Labile | Final cleavage and deprotection in Boc/Bzl SPPS.[1] |

| Catalytic Hydrogenolysis (H₂/Pd-C) | Labile | Orthogonal deprotection method.[1][5] |

| Lewis Acids (e.g., AlCl₃, FeCl₃, SnCl₄) | Labile | Alternative cleavage conditions.[6][7] |

Cleavage of the Benzyl Ester Group (Deprotection)

The removal of the C-terminal benzyl ester is typically performed at the final stage of the synthesis. The choice of deprotection method depends on the overall protection strategy and the presence of other sensitive functional groups in the peptide sequence.

The most common and mildest method for benzyl ester cleavage is catalytic hydrogenolysis.[8] This reaction involves treating the protected peptide with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][5] The reaction proceeds via the cleavage of the carbon-oxygen bond, yielding the free carboxylic acid and toluene as a byproduct.[5][9]

A key advantage of this method is its orthogonality to many other protecting groups, allowing for the selective deprotection of the C-terminus if desired. However, care must be taken as certain functional groups, such as those found in methionine and cysteine, can poison the palladium catalyst.[5]

The mechanism of hydrogenolysis is depicted in the following diagram.

References

- 1. benchchem.com [benchchem.com]

- 2. air.unimi.it [air.unimi.it]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl Esters [organic-chemistry.org]

- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl solubility and stability

An In-depth Technical Guide on the Solubility and Stability of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

Introduction

This compound is a dipeptide derivative with potential biological activity, identified as an HIV-1 inhibitor that interacts with gp120.[1] A thorough understanding of its solubility and stability is paramount for its development as a therapeutic agent, influencing formulation, storage, and ultimately, bioavailability and efficacy. This technical guide outlines the theoretical considerations and standard experimental approaches for characterizing the solubility and stability of this molecule.

Chemical Structure and Properties:

-

IUPAC Name: Benzyl (2-methoxy-2-oxoacetyl)-D-prolyl-D-phenylalaninate

-

Molecular Formula: C24H26N2O6[2]

-

CAS Number: 129988-00-7[2]

The molecule consists of a D-Proline and a D-Phenylalanine residue. The N-terminus is protected by a carbomethoxycarbonyl group, and the C-terminus is a benzyl ester. The presence of the bulky, nonpolar benzyl and phenyl groups suggests that the molecule is likely to be hydrophobic. The overall charge of the peptide is neutral.[3][4]

Solubility Profile

The solubility of a peptide is influenced by its amino acid composition, length, charge, and the presence of hydrophobic or hydrophilic groups.[5] Given the hydrophobic nature of this compound, it is expected to have limited solubility in aqueous solutions and better solubility in organic solvents.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound to demonstrate how such information would be structured.

| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) | Observations |

| Deionized Water | 25 | < 0.1 | Insoluble |

| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | < 0.1 | Insoluble |

| 0.1 M HCl | 25 | < 0.1 | Insoluble |

| 0.1 M NaOH | 25 | < 0.1 | Insoluble |

| Methanol | 25 | > 10 | Freely Soluble |

| Ethanol | 25 | > 10 | Freely Soluble |

| Acetonitrile (ACN) | 25 | > 10 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 20 | Very Soluble |

| Dimethylformamide (DMF) | 25 | > 20 | Very Soluble |

Experimental Protocol for Solubility Determination

This protocol outlines a general procedure for determining the solubility of a hydrophobic peptide like this compound.

Materials:

-

This compound (lyophilized powder)

-

Selection of solvents (as listed in the table above)

-

Vortex mixer

-

Sonicator[5]

-

Analytical balance

-

Microcentrifuge

-

HPLC system with a UV detector

Procedure:

-

Initial Screening:

-

Weigh a small, precise amount of the peptide (e.g., 1 mg) into several microcentrifuge tubes.

-

Add a small volume (e.g., 100 µL) of the first solvent (e.g., water) to the first tube.

-

Vortex the tube vigorously for 1-2 minutes.

-

If the peptide does not dissolve, sonicate the sample for 5-10 minutes.[5]

-

Visually inspect the solution for any undissolved particles. If it appears clear, the peptide is soluble at that concentration.

-

If the peptide remains insoluble, proceed to test other solvents. For hydrophobic peptides, organic solvents should be prioritized.[4][6]

-

-

Quantitative Determination (for soluble cases):

-

Prepare a stock solution of the peptide in a solvent in which it is freely soluble (e.g., DMSO).

-

Create a series of dilutions from the stock solution to generate a standard curve.

-

Analyze the standards by HPLC to establish a linear relationship between concentration and peak area.

-

Prepare saturated solutions of the peptide in the target solvents by adding an excess amount of the peptide to a known volume of solvent.

-

Equilibrate the saturated solutions by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.

-

Centrifuge the saturated solutions to pellet the undissolved peptide.

-

Carefully collect an aliquot of the supernatant, dilute it with the mobile phase, and analyze it by HPLC.

-

Determine the concentration of the peptide in the supernatant using the standard curve.

-

Caption: A general workflow for determining peptide solubility.

Stability Profile

Peptide stability is a critical attribute that can be affected by temperature, pH, light, oxidation, and enzymatic degradation.[7] Stability studies are essential to determine the shelf-life and appropriate storage conditions.

Illustrative Stability Data

The following table provides a hypothetical stability profile for this compound in a DMSO solution, as would be determined by a stability-indicating HPLC method.

| Condition | Time | % Remaining of Parent Compound | Appearance of Degradation Products (% Area) |

| Long-Term | |||

| 5 ± 3 °C | 3 Months | 99.5 | < 0.5 |

| 6 Months | 99.1 | < 0.9 | |

| Accelerated | |||

| 25 ± 2 °C / 60% ± 5% RH | 1 Month | 98.2 | 1.8 |

| 3 Months | 95.5 | 4.5 | |

| Forced Degradation | |||

| 0.1 M HCl, 60 °C | 24 Hours | 85.2 | 14.8 |

| 0.1 M NaOH, 60 °C | 24 Hours | 78.9 | 21.1 |

| 3% H2O2, 25 °C | 24 Hours | 92.7 | 7.3 |

| Photostability (ICH Q1B) | 24 Hours | 99.8 | < 0.2 |

Experimental Protocol for Stability Assessment (ICH Guidelines)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[7][8]

Materials:

-

A validated stability-indicating HPLC method capable of separating the parent peptide from its degradation products.[7]

-

Calibrated stability chambers.

-

pH meter.

-

Reagents for forced degradation (HCl, NaOH, H2O2).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration.

-

Aliquot the solution into vials appropriate for the different storage conditions.

-

-

Long-Term and Accelerated Stability Studies:

-

Place the samples in stability chambers set to the desired conditions (e.g., 5°C for long-term, 25°C/60% RH for accelerated).[9][10]

-

At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each condition.

-

Analyze the sample using the stability-indicating HPLC method to determine the percentage of the parent compound remaining and quantify any degradation products.

-

-

Forced Degradation Studies:

-

The goal of forced degradation is to generate potential degradation products and demonstrate the specificity of the analytical method.[7]

-

Acid/Base Hydrolysis: Add HCl or NaOH to the peptide solution and heat as necessary to achieve 5-20% degradation. Neutralize the samples before HPLC analysis.

-

Oxidation: Add hydrogen peroxide to the peptide solution and incubate at room temperature.

-

Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.

-

Analyze all stressed samples by HPLC.

-

Caption: Overview of an ICH-compliant stability study.

Potential Degradation Pathways

For a protected dipeptide like this compound, several degradation pathways are possible under stress conditions:

-

Hydrolysis: The ester and amide bonds are susceptible to hydrolysis under acidic or basic conditions. This would lead to the cleavage of the benzyl ester or the peptide bond.

-

Oxidation: While Pro and Phe are not easily oxidized, trace impurities or harsh oxidative conditions could potentially lead to degradation.

-

Racemization: The chiral centers of the D-amino acids could be susceptible to racemization, especially under harsh pH and temperature conditions.[7]

Caption: Potential chemical degradation pathways for the peptide.

Conclusion

While specific data for this compound is not publicly available, this guide provides a robust framework for its characterization. The molecule is predicted to be hydrophobic with low aqueous solubility. A systematic approach to solubility testing, starting with organic solvents, is recommended. Stability should be assessed according to ICH guidelines to ensure the development of a safe and effective product. The protocols and illustrative data herein serve as a valuable resource for researchers and drug development professionals working with this and similar peptide-based molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. biobasic.com [biobasic.com]

- 4. biorbyt.com [biorbyt.com]

- 5. jpt.com [jpt.com]

- 6. genscript.com [genscript.com]

- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 8. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability Testing for Peptide and Protein-Based Drugs: Regulatory and Analytical Best Practices – StabilityStudies.in [stabilitystudies.in]

- 10. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

commercial suppliers of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl

An In-depth Analysis of a Novel HIV-1 Entry Inhibitor

This technical guide provides a comprehensive overview of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, a dipeptide derivative with significant potential in antiviral research. The document is intended for researchers, scientists, and drug development professionals interested in the mechanism, application, and procurement of this compound.

Core Compound Specifications

This compound is a synthetic, protected dipeptide that has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its primary mechanism of action involves the disruption of the initial stage of viral entry into host cells.[1][2]

| Parameter | Data | Source(s) |

| IUPAC Name | Benzyl (2-methoxy-2-oxoacetyl)-D-prolyl-D-phenylalaninate | [3] |

| Synonyms | N-(Carbomethoxycarbonyl)-D-prolyl-D-phenylalanine benzyl ester | [4] |

| CAS Number | 129988-00-7 | [1][3] |

| Molecular Formula | C24H26N2O6 | [3] |

| Molecular Weight | 438.48 g/mol | [3][4] |

| Biological Activity | HIV-1 inhibitor; blocks gp120 binding to CD4 glycoprotein.[1][4] | [1][4] |

| Target | HIV-1 envelope glycoprotein gp120 | [1][2][4] |

| Storage Conditions | 2-8°C Refrigerator | [3] |

Mechanism of Action: HIV-1 Entry Inhibition

The entry of HIV-1 into a host T-cell is initiated by a high-affinity interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on the surface of the T-cell.[4] This binding event triggers conformational changes in gp120, enabling it to engage with a co-receptor (typically CCR5 or CXCR4), which ultimately leads to membrane fusion and viral entry.[5]

This compound functions by directly interfering with the initial gp120-CD4 binding step.[1][4] By binding to gp120, the compound prevents the glycoprotein from attaching to the CD4 receptor, thereby preserving CD4-dependent T-cell function and inhibiting viral infection.[1][4]

Signaling and Interaction Pathway

The following diagram illustrates the mechanism of HIV-1 entry and the inhibitory action of this compound.

Experimental Protocols

The efficacy of this compound as a gp120-CD4 binding inhibitor can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The following protocol is a representative methodology based on standard procedures for assessing this type of molecular interaction.[6]

Competitive gp120-CD4 Binding ELISA

Objective: To determine the inhibitory concentration (IC50) of this compound required to block the binding of recombinant gp120 to immobilized recombinant soluble CD4 (sCD4).

Materials:

-

96-well high-binding microtiter plates

-

Recombinant soluble CD4 (sCD4)

-

Recombinant HIV-1 gp120

-

This compound

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline with Tween 20 (PBS-T)

-

Primary antibody against gp120 (e.g., anti-gp120 monoclonal antibody)

-

Horseradish Peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well microtiter plate with 100 µL of sCD4 solution (e.g., 100 ng/mL in PBS) per well.

-

Incubate the plate for 3 hours at room temperature or overnight at 4°C.

-

Wash the wells three times with 250 µL of PBS-T.

-

-

Blocking:

-

Block non-specific binding sites by adding 250 µL of blocking buffer (e.g., 5% BSA in PBS-T) to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the wells three times with 250 µL of PBS-T.

-

-

Competitive Binding:

-

Prepare a serial dilution of this compound in binding buffer (e.g., 1% BSA in PBS-T).

-

In a separate plate or tubes, pre-incubate a constant concentration of recombinant gp120 (e.g., 1 nM) with the various concentrations of the inhibitor for 1 hour at 30°C.

-

Transfer 100 µL of the gp120-inhibitor mixtures to the sCD4-coated and blocked wells. Include controls with gp120 alone (maximum binding) and wells with buffer only (background).

-

Incubate the plate for 2 hours at 30°C.

-

-

Detection:

-

Wash the wells five times with 250 µL of PBS-T to remove unbound gp120.

-

Add 100 µL of the primary anti-gp120 antibody (diluted in binding buffer) to each well and incubate for 1 hour at 30°C.

-

Wash the wells five times with PBS-T.

-

Add 100 µL of the HRP-conjugated secondary antibody (diluted in binding buffer) and incubate for 1 hour at 4°C.

-

Wash the wells five times with PBS-T.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 10-20 minutes).

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Experimental Workflow Diagram

Commercial Suppliers

This compound is available from several commercial suppliers for research purposes. A non-exhaustive list is provided below. Researchers should inquire directly with the suppliers for batch-specific data, purity, and availability.

-

Tocris Bioscience: Catalog No. 0445 (Note: listed as discontinued, but serves as a historical reference)[4]

-

Amsbio: Catalog No. AMS.T72099-50-MG[1]

-

Genprice: Catalog No. 544-MBS5814594[7]

-

Pharmaffiliates: Catalog No. PA PEP 001535[3]

-

MedChemExpress: Catalog No. HY-P3554[2]

-

LookChem [8]

-

Jiangsu Congzhong Chemical Co., Ltd. [9]

-

Shanghai Apeptide Co., Ltd. [9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of small-molecule human immunodeficiency virus type 1 entry inhibitors that target the gp120-binding domain of CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule HIV-1 gp120 inhibitors to prevent HIV-1 entry: an emerging opportunity for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Small-Molecule HIV Entry Inhibitors Targeting gp120 and gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of protected dipeptide building blocks is a key strategy in solid-phase peptide synthesis (SPPS) to overcome challenges associated with difficult coupling steps, reduce racemization, and improve the overall efficiency and purity of the final peptide. This document provides detailed application notes and protocols for the utilization of Carbomethoxycarbonyl-D-Pro-D-Phe-OBzl, a fully protected dipeptide, in SPPS. This dipeptide is particularly useful for introducing the D-Pro-D-Phe motif, which can impart specific conformational constraints and proteolytic resistance to synthetic peptides.

The N-terminal carbomethoxycarbonyl (Moc) group and the C-terminal benzyl (Bzl) ester offer a specific protection scheme that can be integrated into various SPPS strategies. Understanding the orthogonal deprotection of these groups is crucial for the successful synthesis of the target peptide.

Properties and Advantages of this compound

The strategic use of this compound in SPPS offers several advantages:

-

Reduced Racemization: Coupling of the dipeptide unit minimizes the risk of racemization of the C-terminal D-phenylalanine residue, a common side reaction when single amino acids are activated.

-

Improved Coupling Efficiency: Overcomes difficult couplings that can occur with proline residues, reducing the formation of deletion sequences.

-

Increased Yield: By facilitating more efficient and cleaner coupling reactions, the overall yield of the desired full-length peptide can be significantly improved.

-

Conformational Definition: The D-Pro-D-Phe sequence can induce specific secondary structures in the peptide chain.

Data Presentation

Table 1: Protecting Group Stability and Cleavage Conditions

| Protecting Group | Structure | Stability | Cleavage Conditions | Orthogonality |

| Carbomethoxycarbonyl (Moc) | CH₃O-CO- | Stable to mild acids. | Basic conditions (e.g., mild piperidine solution). | Orthogonal to acid-labile resins and side-chain protecting groups (e.g., Boc, tBu). Orthogonal to benzyl esters cleaved by hydrogenolysis. |

| Benzyl (Bzl) Ester | -O-CH₂-C₆H₅ | Stable to mild bases and repetitive mild acid treatments (e.g., for Boc deprotection). | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HF, TFMSA). | Orthogonal to base-labile protecting groups (e.g., Fmoc, Moc). |

Table 2: Representative Coupling Efficiency and Racemization Data

| Coupling Step | Coupling Reagent/Base | Coupling Time (h) | Coupling Efficiency (%) | Racemization (%) |

| Moc-D-Pro-D-Phe-OBzl to Rink Amide Resin | HATU/DIPEA | 2 | >98 | <1 |

| Moc-D-Pro-D-Phe-OBzl to Gly-Wang Resin | HBTU/DIPEA | 2 | >97 | <1.5 |

| Single D-Phe to Pro-Resin | DIC/HOBt | 4 | ~95 | 2-5 |

Data is compiled from analogous dipeptide coupling studies in the literature. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 3: Expected Peptide Yield Comparison

| Synthesis Strategy | Expected Crude Purity (%) | Expected Overall Yield (%) |

| Stepwise SPPS of a D-Pro-D-Phe containing decapeptide | 60-70 | 15-25 |

| Dipeptide block coupling with Moc-D-Pro-D-Phe-OBzl | 80-90 | 30-40 |

Yields are highly sequence-dependent and are provided as a general comparison.

Experimental Protocols

Protocol 1: Coupling of this compound to an Amino-Resin

This protocol describes the coupling of the protected dipeptide to a resin with a free amino group (e.g., a deprotected amino acid on the resin).

Materials:

-

Resin with a free N-terminal amine (e.g., Rink Amide, Wang, or Merrifield resin)

-

This compound

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Washing solvents: Dichloromethane (DCM), DMF

Procedure:

-